molecular formula C10H10O4 B2388536 3-(1,3-Dioxolan-2-yl)benzoic acid CAS No. 773101-97-6

3-(1,3-Dioxolan-2-yl)benzoic acid

Cat. No.: B2388536
CAS No.: 773101-97-6
M. Wt: 194.186
InChI Key: CKOQSKSHQSFICH-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10O4. This compound has garnered significant interest in scientific research due to its unique structure and diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-yl)benzoic acid can be synthesized through the reaction of benzoic acid with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (1,3-dioxolane) from the carbonyl group of benzoic acid and the hydroxyl groups of ethylene glycol . Commonly used catalysts include toluenesulfonic acid and zirconium tetrachloride, which facilitate the acetalization process under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product. Additionally, the use of molecular sieves or orthoesters can enhance the efficiency of water removal during the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where nucleophiles such as amines or alcohols replace the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the benzoic acid derivative, often resulting in alcohols.

    Substitution: Substituted benzoic acid derivatives with new functional groups replacing the dioxolane ring.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The dioxolane ring can also undergo hydrolysis, releasing the active benzoic acid moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxanes: Similar to 1,3-dioxolanes, these compounds are also cyclic acetals formed from carbonyl compounds and diols.

    Benzoic Acid Derivatives: Compounds such as methyl benzoate and ethyl benzoate share the benzoic acid core structure but differ in their functional groups.

Uniqueness

3-(1,3-Dioxolan-2-yl)benzoic acid is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10/h1-3,6,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOQSKSHQSFICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773101-97-6
Record name 3-(1,3-dioxolan-2-yl)benzoic acid
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